molecular formula C6H5BrClN B063763 2-Bromo-5-(chloromethyl)pyridine CAS No. 168173-56-6

2-Bromo-5-(chloromethyl)pyridine

Cat. No.: B063763
CAS No.: 168173-56-6
M. Wt: 206.47 g/mol
InChI Key: OBELEIMYZJJCDO-UHFFFAOYSA-N
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Description

2-Bromo-5-(chloromethyl)pyridine is an organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. The presence of both bromine and chloromethyl groups on the pyridine ring makes it a versatile building block in organic synthesis.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-(chloromethyl)pyridine is the organoboron reagents used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of a new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound is known to be a solid at room temperature , suggesting that it may have different bioavailability properties compared to liquid compounds.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This results in the synthesis of new organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents. For example, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific conditions under which the reaction is carried out.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(chloromethyl)pyridine typically involves the bromination and chloromethylation of pyridine derivatives. One common method starts with 2,6-dibromopyridine, which undergoes a metal-halogen exchange reaction using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) to form 2-bromo-6-hydroxymethylpyridine. This intermediate is then chlorinated using cyanuric chloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may use alternative reagents and conditions to improve yield and reduce costs. For example, the use of less hazardous reagents and milder reaction conditions can make the process more efficient and safer for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(chloromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-bromo-5-(aminomethyl)pyridine, while oxidation can produce 2-bromo-5-(formyl)pyridine .

Scientific Research Applications

2-Bromo-5-(chloromethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(chloromethyl)pyridine is unique due to the presence of both bromine and chloromethyl groups on the pyridine ring. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Its ability to participate in various types of reactions, including nucleophilic substitution and coupling reactions, sets it apart from similar compounds .

Properties

IUPAC Name

2-bromo-5-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBELEIMYZJJCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423713
Record name 2-bromo-5-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168173-56-6
Record name 2-bromo-5-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mechanically-stirred solution of 78.12 g of thionyl chloride in 450 mL of acetonitrile at 15° C. was added a solution of 160.75 g of 3-hydroxymethyl-6-bromopyridine in 446 mL of acetonitrile over 30 minutes. The temperature rose to 22° C. during the addition, and the reaction mixture was stirred for 15 minutes at room temperature. The mixture was cooled in an ice bath, and a solution of 70 g of NaOH in 1.4 L of water was added at such a rate that the temperature did not exceed 15° C. 603 mL of toluene was added to the mixture and stirred rapidly. The layers were separated. The aqueous phase was reextracted with toluene. The combined organic phase was concentrated in vacuo to give 181.61 g of 3-chloromethyl-6-bromopyridine.
Quantity
78.12 g
Type
reactant
Reaction Step One
Quantity
160.75 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
446 mL
Type
solvent
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 L
Type
solvent
Reaction Step Two
Quantity
603 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3.69 g (19.7 mmol) of the compound from Example 4A are initially introduced into the reaction vessel under argon and 25 ml thionyl chloride are added dropwise at −60° C. (bath temperature). The mixture is stirred at −60° C. for 1 h. It is concentrated at RT on a rotary evaporator, and 50 ml saturated sodium bicarbonate solution and 50 ml ethyl acetate are added to the residue. The aqueous phase is extracted with ethyl acetate (four times with 25 ml each time). The combined organic phases are dried over sodium sulfate and filtered, the solvent is removed on a rotary evaporator and the residue is dried in vacuo.
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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